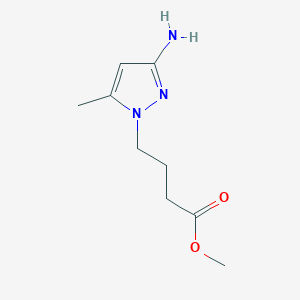

methyl 4-(3-amino-5-methyl-1H-pyrazol-1-yl)butanoate

Description

Methyl 4-(3-amino-5-methyl-1H-pyrazol-1-yl)butanoate is a pyrazole-derived compound featuring a 3-amino-5-methylpyrazole moiety linked to a butanoate ester group. Pyrazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name |

methyl 4-(3-amino-5-methylpyrazol-1-yl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-7-6-8(10)11-12(7)5-3-4-9(13)14-2/h6H,3-5H2,1-2H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STHLLZYRFMFLTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCCC(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3-amino-5-methyl-1H-pyrazol-1-yl)butanoate typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with butanoic acid derivatives under specific conditions. One common method includes the esterification of 3-amino-5-methyl-1H-pyrazole with methyl butanoate in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-amino-5-methyl-1H-pyrazol-1-yl)butanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products Formed

Oxidation: Nitro derivatives of the pyrazole ring.

Reduction: Hydrazine derivatives.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

Methyl 4-(3-amino-5-methyl-1H-pyrazol-1-yl)butanoate exhibits a range of biological activities that make it a candidate for further research in pharmacology:

- Antimicrobial Properties : Research has indicated that pyrazole derivatives, including this compound, possess antimicrobial activity against various bacterial strains. This property is significant in the development of new antibiotics to combat resistant strains .

- Anti-inflammatory Effects : Some studies suggest that compounds containing pyrazole moieties can exhibit anti-inflammatory properties. This can be beneficial in treating conditions such as arthritis or other inflammatory diseases .

- Anticancer Potential : There is emerging evidence that pyrazole derivatives may inhibit cancer cell proliferation. The compound's ability to interact with specific molecular targets involved in cell growth pathways presents a promising avenue for cancer therapy .

Therapeutic Applications

The therapeutic potential of this compound can be categorized into several areas:

Medicinal Chemistry

The compound's structural features allow it to serve as a scaffold for developing new drugs targeting various diseases. Its derivatives can be modified to enhance potency and selectivity for specific biological targets.

Neurological Disorders

Research indicates that pyrazole derivatives may influence neurotransmitter systems, suggesting potential applications in treating neurological disorders such as depression or anxiety disorders .

Cardiovascular Health

Some studies have explored the effects of pyrazole compounds on cardiovascular health, indicating possible benefits in managing hypertension and other heart-related conditions .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of this compound and its derivatives:

Mechanism of Action

The mechanism of action of methyl 4-(3-amino-5-methyl-1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets and pathways. The amino group on the pyrazole ring can form hydrogen bonds with biological targets, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between methyl 4-(3-amino-5-methyl-1H-pyrazol-1-yl)butanoate and related pyrazole derivatives:

Key Observations :

- Hydrogen Bonding: The 3-amino group in the target compound enables robust hydrogen-bonding networks, akin to the hydroxy group in 7a and 7b, which influence crystallinity and solubility .

- Electronic Effects: 7a’s cyano group introduces strong electron-withdrawing effects, altering reactivity compared to the electron-donating methyl group in the target compound .

Crystallographic and Computational Analysis

While crystallographic data for the target compound is absent in the evidence, tools like SHELXL (for structure refinement) and ORTEP-3 (for visualization) are standard for analyzing similar compounds . For instance, hydrogen-bonding patterns in 7a and 7b could be mapped using graph-set analysis (as described in ), revealing motifs like R₂²(8) or R₄⁴(12) rings common in amino/hydroxy pyrazoles .

Biological Activity

Methyl 4-(3-amino-5-methyl-1H-pyrazol-1-yl)butanoate is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Chemical Formula: C9H15N3O2

- Molecular Weight: 181.19 g/mol

- CAS Number: 956437-83-5

The compound features a pyrazole ring, an amino group, and a methyl ester functionality, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The pyrazole moiety is known to participate in hydrogen bonding and π-π interactions, which can modulate various biological pathways. Research indicates that this compound may inhibit enzymes involved in inflammatory processes and microbial growth, enhancing its potential as an antibiotic adjuvant against resistant bacterial strains such as Acinetobacter baumannii .

Antimicrobial Activity

Studies have shown that this compound exhibits moderate antibacterial activity. The compound was evaluated using agar diffusion and broth microdilution methods against various Gram-positive and Gram-negative bacteria. Notably, it demonstrated:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 32 |

| Bacillus subtilis | 18 | 32 |

| Enterococcus faecalis | 15 | 64 |

| Escherichia coli | 10 | >512 |

The best-performing derivatives showed significant activity against Staphylococcus aureus and Bacillus subtilis, indicating potential for further development as an antimicrobial agent .

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been evaluated for antioxidant activity. In vitro studies utilizing assays such as ABTS and DPPH demonstrated that this compound possesses significant radical-scavenging capabilities, comparable to standard antioxidants like Trolox .

Case Studies

- Antibiotic Synergy : A study explored the use of this compound as an antibiotic adjuvant. When combined with colistin, it exhibited enhanced efficacy against multidrug-resistant bacterial strains, suggesting a promising avenue for overcoming antibiotic resistance .

- Inflammatory Pathways : Research indicated that derivatives of this compound could inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation in cellular models. This highlights the potential therapeutic applications in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.